molecular formula C11H10N2O2 B3022921 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 879770-33-9

4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B3022921
CAS No.: 879770-33-9
M. Wt: 202.21 g/mol
InChI Key: SGRSFFPRUYGFGN-UHFFFAOYSA-N
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Description

4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cycloaddition reaction of hydrazine with a suitable diketone. One common method involves the reaction of 4-methyl-3-phenyl-1H-pyrazole with ethyl bromoacetate in the presence of a base, followed by hydrolysis to yield the carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.

Scientific Research Applications

4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit D-amino acid oxidase sets it apart from other pyrazole derivatives, making it a valuable compound in medicinal chemistry .

Biological Activity

4-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (4-M-3-Ph-PCA) is a heterocyclic compound that belongs to the pyrazole family, characterized by its unique structural features which confer various biological activities. This article reviews the biological activity of 4-M-3-Ph-PCA, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the following molecular formula: C12_{12}H11_{11}N3_{3}O2_{2} with a molecular weight of approximately 202.21 g/mol. The compound features a pyrazole ring with a methyl group at the 4-position, a phenyl group at the 3-position, and a carboxylic acid group at the 5-position. This substitution pattern is significant for its chemical reactivity and biological interactions.

Anticancer Activity

Research indicates that pyrazole derivatives, including 4-M-3-Ph-PCA, exhibit anticancer properties . Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. For instance, in vitro assays demonstrated that certain pyrazole derivatives possess antiproliferative effects against these cancer types, suggesting that 4-M-3-Ph-PCA may also have similar potential .

Antimicrobial Properties

The compound has been studied for its antimicrobial activity , particularly against bacterial strains. Pyrazole derivatives are known to exhibit broad-spectrum antimicrobial effects, with minimum inhibitory concentration (MIC) values indicating their effectiveness against pathogens such as E. coli and Staphylococcus aureus. The specific mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis .

Anti-inflammatory Effects

4-M-3-Ph-PCA has shown promise as an anti-inflammatory agent . Pyrazoles are recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. Compounds with similar structures have been reported to exhibit significant COX-inhibitory activity, leading to reduced inflammation and pain in various models .

The biological activity of 4-M-3-Ph-PCA can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, such as d-amino acid oxidase (DAO), which is crucial for maintaining oxidative balance within cells.
  • Receptor Interaction : Interaction studies suggest that 4-M-3-Ph-PCA can bind effectively to various receptors and enzymes, influencing their activity and potentially modulating biological responses.
  • Antioxidant Activity : Some studies indicate that pyrazole derivatives possess antioxidant properties, scavenging free radicals and protecting cells from oxidative stress .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of pyrazole derivatives:

  • Anticancer Studies : A study demonstrated that pyrazole compounds could inhibit tumor growth in vivo models, showcasing their potential as anticancer drugs .
  • Antimicrobial Research : In vitro evaluations revealed significant antimicrobial activity against multiple bacterial strains, supporting the use of pyrazole derivatives in developing new antibiotics .
  • Anti-inflammatory Research : Compounds similar to 4-M-3-Ph-PCA were shown to reduce inflammation markers in experimental models, suggesting potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-9(8-5-3-2-4-6-8)12-13-10(7)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRSFFPRUYGFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890624-82-5, 879770-33-9
Record name 4-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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